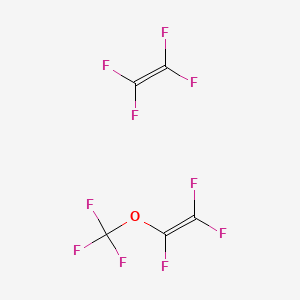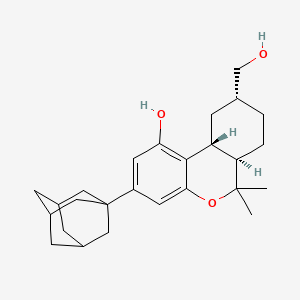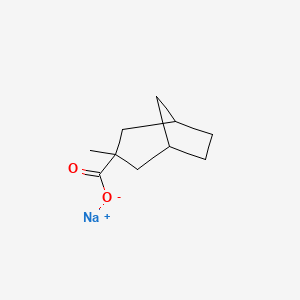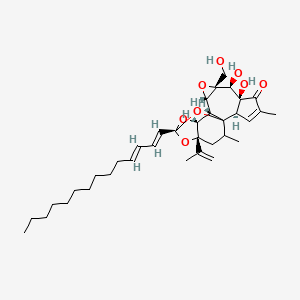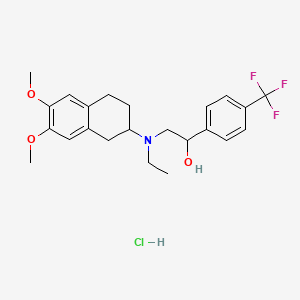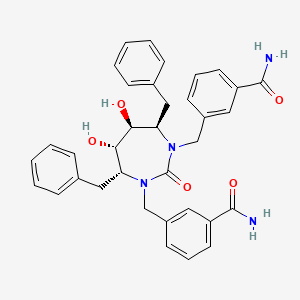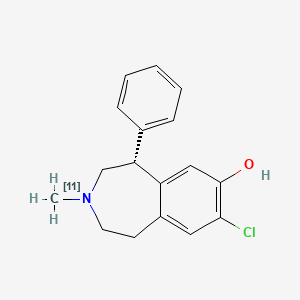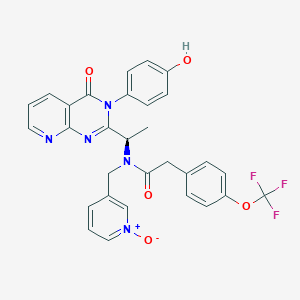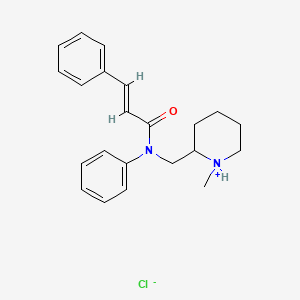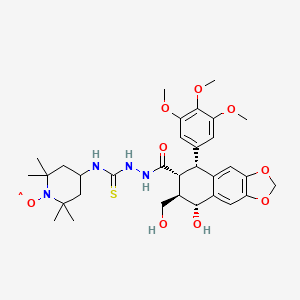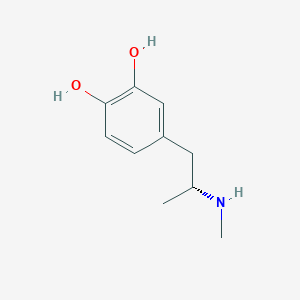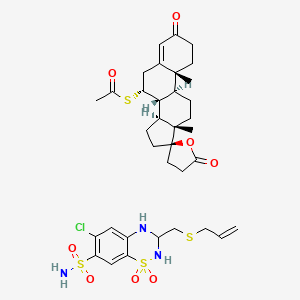
Prinactizide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prinactizide is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of certain medical conditions. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prinactizide involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to introduce the desired chemical functionalities. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.
化学反応の分析
Types of Reactions
Prinactizide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Prinactizide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic benefits.
Medicine: this compound is investigated for its potential use in treating diseases such as hypertension and heart failure.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Prinactizide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or inhibition of metabolic processes.
類似化合物との比較
Prinactizide can be compared with other similar compounds to highlight its uniqueness:
Lisinopril: Like this compound, lisinopril is an angiotensin-converting enzyme inhibitor used to treat hypertension.
Hydrochlorothiazide: This diuretic is often combined with other compounds to enhance its therapeutic effects.
Captopril: Another angiotensin-converting enzyme inhibitor, captopril has a different chemical structure but similar therapeutic uses.
This compound stands out due to its specific combination of chemical properties and therapeutic potential, making it a valuable compound for further research and development.
特性
CAS番号 |
76270-06-9 |
|---|---|
分子式 |
C35H46ClN3O8S4 |
分子量 |
800.5 g/mol |
IUPAC名 |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S.C11H14ClN3O4S3/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h12,17-19,21H,4-11,13H2,1-3H3;2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |
InChIキー |
USEWNOGBXUWCFH-FXFKJASFSA-N |
異性体SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
正規SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


